6-(2-Methylphenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine
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Overview
Description
6-(2-Methylphenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings. This compound is of significant interest due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylphenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine typically involves the reaction of 3-amino-1,2,4-triazole with various thiadiazine derivatives. One common method includes the cyclization of 3-amino-1,2,4-triazole with thiocarbohydrazide under acidic conditions . The reaction is usually carried out in refluxing ethanol with a catalytic amount of piperidine .
Industrial Production Methods
the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(2-Methylphenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the triazole or thiadiazine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated reagents, often in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
6-(2-Methylphenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(2-Methylphenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as carbonic anhydrase and cholinesterase.
Pathways Involved: Inhibition of these enzymes can lead to reduced cellular proliferation and inflammation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another isomeric form with distinct biological properties.
Uniqueness
6-(2-Methylphenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine is unique due to its specific substitution pattern, which imparts distinct pharmacological activities compared to other triazolothiadiazine derivatives .
Properties
Molecular Formula |
C16H15N5S |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
6-(2-methylphenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine |
InChI |
InChI=1S/C16H15N5S/c1-12-5-2-3-7-14(12)20-10-21-15(13-6-4-8-17-9-13)18-19-16(21)22-11-20/h2-9H,10-11H2,1H3 |
InChI Key |
BRPJOJRITQITQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CN3C(=NN=C3SC2)C4=CN=CC=C4 |
Origin of Product |
United States |
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